molecular formula C20H17BrClNO3 B3531547 2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3531547
M. Wt: 434.7 g/mol
InChI Key: FSYYNVLNDTYLNU-UHFFFAOYSA-N
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Description

The compound “2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide” is a complex organic molecule. It contains a naphthalene ring (a type of aromatic hydrocarbon), an acetamide group (a type of amide), and halogen atoms (bromine and chlorine). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthyl and phenyl rings, the introduction of the halogen atoms, and the formation of the acetamide group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the acetamide group would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of the halogen atoms and the acetamide group suggests that it could participate in a variety of reactions, including substitution reactions and reactions involving the carbonyl group of the acetamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .

Safety and Hazards

As with any chemical compound, handling “2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The study of complex organic molecules like “2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide” is a vibrant field of research. Future directions could include exploring its potential biological activity, studying its reactivity with other chemicals, and developing new methods for its synthesis .

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClNO3/c1-12-9-16(18(25-2)10-15(12)22)23-19(24)11-26-17-8-7-13-5-3-4-6-14(13)20(17)21/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYYNVLNDTYLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Reactant of Route 5
2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Reactant of Route 6
2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

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